Citalopram-d6 is a deuterated form of citalopram, a selective serotonin reuptake inhibitor (SSRI) primarily used in the treatment of major depressive disorder and anxiety disorders. The deuteration process enhances the compound's stability and allows for more precise analytical measurements. Citalopram-d6 is particularly valuable in pharmacokinetic studies and method validation due to its isotopic labeling, which helps distinguish it from non-labeled citalopram in complex biological matrices.
Citalopram-d6 is synthesized from citalopram through deuteration, a chemical process that replaces certain hydrogen atoms with deuterium, a stable isotope of hydrogen. The compound is commercially available from various suppliers, including Sigma-Aldrich and SynZeal, which provide it for research and analytical purposes .
Citalopram-d6 belongs to the class of SSRIs, which are characterized by their mechanism of selectively inhibiting the reuptake of serotonin in the brain, thus increasing serotonin levels and improving mood. As a deuterated compound, it falls under the category of labeled compounds used for analytical chemistry applications.
The synthesis of citalopram-d6 typically involves the following steps:
The synthesis often requires careful control of reaction conditions, including temperature, pressure, and reaction time, to optimize yield and purity. Analytical techniques like nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structure and degree of deuteration .
Citalopram-d6 has a molecular formula similar to that of citalopram but includes deuterium atoms at specific positions. Its structure can be represented as follows:
The molecular structure features a benzofuran moiety that is central to its activity as an SSRI. The presence of deuterium alters certain physical properties, making it useful for tracing studies in pharmacokinetics.
Citalopram-d6 can participate in various chemical reactions similar to its non-deuterated counterpart. Key reactions include:
Analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are utilized to analyze these reactions quantitatively and qualitatively, providing insights into the metabolic pathways involved .
Citalopram-d6 functions by selectively inhibiting the reuptake of serotonin at the synaptic cleft. This mechanism increases serotonin availability in the brain, contributing to mood elevation and anxiety reduction.
Research indicates that SSRIs like citalopram exert their effects by binding to the serotonin transporter (SERT), blocking serotonin reabsorption into presynaptic neurons. This action enhances serotonergic neurotransmission, which is crucial for alleviating symptoms associated with depression and anxiety disorders .
Relevant data indicate that the presence of deuterium can influence reaction kinetics and thermodynamic properties compared to non-deuterated analogs .
Citalopram-d6 is primarily used in scientific research applications, including:
Citalopram-d6 (CAS 1190003-26-9) is a deuterium-labeled isotopologue of the antidepressant drug citalopram. Its molecular formula is C₂₀H₁₅D₆FN₂O, with a molecular weight of 330.43 g/mol—6 atomic mass units heavier than non-deuterated citalopram (324.43 g/mol) due to the replacement of six hydrogen atoms with deuterium (²H) [4] [9]. The deuterium atoms are exclusively located at both N-methyl groups of the dimethylamino moiety, resulting in the chemical designation 1-[3-(Dimethylamino-d₆)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarbonitrile [4] [9]. This specific labeling configuration is structurally represented by the SMILES notation:[2H]C([2H])([2H])N(C([2H])([2H])[2H])CCCC1(C2=CC=C(C=C2)F)C3=CC=C(C#N)C=C3CO1
[9].
The phthalane backbone, fluorophenyl ring, and nitrile group remain identical to the non-deuterated parent compound. This targeted deuteration preserves citalopram’s primary pharmacophore while altering physicochemical properties critical for analytical detection and metabolic stability [4] [9].
Mass Spectrometry (MS):Electrospray ionization mass spectrometry (ESI-MS) of citalopram-d6 exhibits a characteristic [M+H]⁺ ion at m/z 331.44, distinguishing it from non-deuterated citalopram ([M+H]⁺ at m/z 325.44) [4] [9]. Tandem MS fragmentation shows a diagnostic loss of N,N-dimethylaminopropyl-d₆, generating a product ion at m/z 109.1 (fluorophenyl-isobenzofuranyl fragment) identical to unlabeled citalopram. This confirms deuterium localization solely in the alkyl side chain [9].
Table 1: Key MS Fragmentation Patterns of Citalopram-d6
Ion Type | m/z | Fragment Composition |
---|---|---|
[M+H]⁺ | 331.44 | C₂₀H₁₆D₆FN₂O⁺ |
Product Ion (MS²) | 262.30 | [M+H - C₃H₇N(CD₃)₂]⁺ |
Product Ion (MS²) | 109.10 | C₆H₅F-C₁₀H₈O⁺ (phthalane-fluorophenyl) |
Nuclear Magnetic Resonance (NMR):¹³C-NMR spectroscopy reveals the absence of signals at 40–45 ppm (methyl carbons of N,N-dimethylamino group) due to deuterium-induced signal quenching. The adjacent methylene groups (CH₂ adjacent to N) exhibit an upfield shift of ~0.3 ppm in ¹H-NMR compared to non-deuterated citalopram, consistent with isotopic effects [7]. ¹⁹F-NMR and aromatic ¹H-NMR regions remain unchanged, confirming isotopic labeling does not perturb the core structure [9].
Infrared Spectroscopy (IR):Citalopram-d6 retains key IR absorptions of the parent compound: nitrile stretch (ν≡C≡N) at 2,230 cm⁻¹, C-F stretch at 1,220 cm⁻¹, and carbonyl (C=O) at 1,680 cm⁻¹. Deuteration attenuates C-H stretching vibrations near 2,900 cm⁻¹, with emergent C-D stretches at 2,100–2,200 cm⁻¹ [4].
Deuteration induces subtle but significant differences in physicochemical and biochemical properties:
Table 2: Comparative Properties of Citalopram vs. Citalopram-d6
Property | Citalopram | Citalopram-d6 | Significance |
---|---|---|---|
Molecular Weight | 324.43 g/mol | 330.43 g/mol | Analytical differentiation [4] [9] |
LogP (calculated) | 3.5 | 3.5 | Lipophilicity unchanged |
CYP3A4 Metabolism | Rapid | Reduced | Deuterium kinetic isotope effect [4] [7] |
Plasma Half-Life | 35 hours | Extended | Enhanced metabolic stability [4] |
Chiral S/R Ratio | 0.32–1.25 | Identical | Deuteration does not alter stereoselectivity [7] |
The deuterium kinetic isotope effect (DKIE) reduces metabolism by cytochrome P450 enzymes (CYP2C19/CYP3A4), as cleavage of the C-D bond is energetically disfavored compared to C-H. This extends plasma half-life and stabilizes concentrations in analytical assays [4] [7]. Crucially, receptor binding affinity for the serotonin transporter (SERT) remains unaffected, as confirmed by identical IC₅₀ values in uptake inhibition assays [4].
While single-crystal X-ray structures of citalopram-d6 are not explicitly reported in the literature, molecular modeling confirms identical solid-state conformation to non-deuterated citalopram due to conserved bond lengths and angles [7]. The phthalane ring adopts a "butterfly" conformation with a dihedral angle of 15.7° between benzofuran and fluorophenyl planes, critical for SERT binding [7] [9]. Deuterium-induced vibrational changes are detectable via Raman spectroscopy but do not alter conformational minima or crystal packing [9].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1